molecular formula C13H19N B13213725 3,7-Diethyl-3-methyl-2,3-dihydro-1H-indole

3,7-Diethyl-3-methyl-2,3-dihydro-1H-indole

Cat. No.: B13213725
M. Wt: 189.30 g/mol
InChI Key: XMLAILIUOFTCIF-UHFFFAOYSA-N
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Description

3,7-Diethyl-3-methyl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diethyl-3-methyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions. For instance, using methanesulfonic acid under reflux in methanol can yield the desired indole compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,7-Diethyl-3-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the indole to its corresponding oxindole derivative.

    Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are often used under controlled conditions.

Major Products

The major products formed from these reactions include oxindoles, dihydroindoles, and various substituted indole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3,7-Diethyl-3-methyl-2,3-dihydro-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Diethyl-3-methyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it may interact with enzymes or receptors involved in cell signaling, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,3-Trimethyl-2,3-dihydro-1H-indole
  • 1H-Indole, 2,3-dihydro-

Uniqueness

3,7-Diethyl-3-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3,7-diethyl-3-methyl-1,2-dihydroindole

InChI

InChI=1S/C13H19N/c1-4-10-7-6-8-11-12(10)14-9-13(11,3)5-2/h6-8,14H,4-5,9H2,1-3H3

InChI Key

XMLAILIUOFTCIF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(CN2)(C)CC

Origin of Product

United States

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